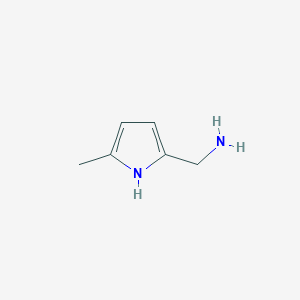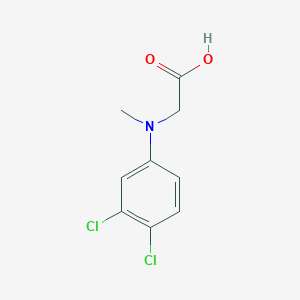
Benzenamine, 4-(3-furanyl)-
Overview
Description
Benzenamine, 4-(3-furanyl)- is an organic compound that features a furan ring attached to an aniline moiety. This compound is part of the broader class of furan derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science . The presence of both the furan and aniline groups in its structure imparts unique chemical properties, making it a subject of interest in synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzenamine, 4-(3-furanyl)- can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boronic acid derivative of furan and an aryl halide under palladium catalysis . The reaction conditions are generally mild, and the process is known for its functional group tolerance.
Industrial Production Methods: While specific industrial production methods for Benzenamine, 4-(3-furanyl)- are not extensively documented, the general approach would involve large-scale Suzuki–Miyaura coupling reactions. The scalability of this method makes it suitable for industrial applications, where the reaction can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Benzenamine, 4-(3-furanyl)- undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group in nitro-substituted derivatives can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents such as halogens (for halogenation) and sulfonic acids (for sulfonation) are employed.
Major Products:
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Benzenamine, 4-(3-furanyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of Benzenamine, 4-(3-furanyl)- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan ring can participate in π-π interactions, while the aniline group can form hydrogen bonds, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
4-(Furan-2-yl)aniline: Similar structure but with the furan ring attached at a different position.
Furfurylamine: Contains a furan ring attached to an amine group but lacks the aromatic aniline moiety.
Furan-2-carboxylic acid: A furan derivative with a carboxylic acid group instead of an aniline group.
Uniqueness: Benzenamine, 4-(3-furanyl)- is unique due to the specific positioning of the furan ring and the presence of the aniline group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9NO |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
4-(furan-3-yl)aniline |
InChI |
InChI=1S/C10H9NO/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7H,11H2 |
InChI Key |
NSKKXDBWURWAOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=COC=C2)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
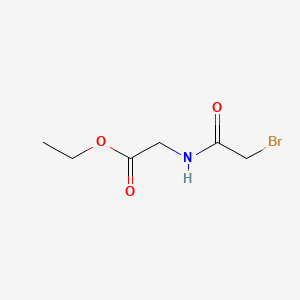
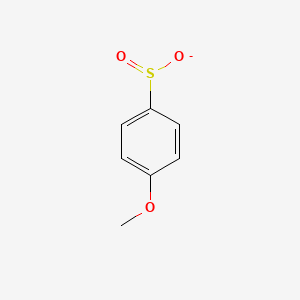
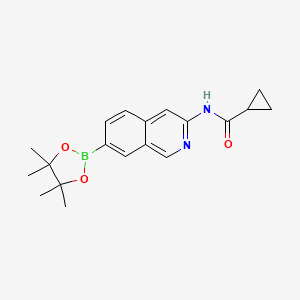
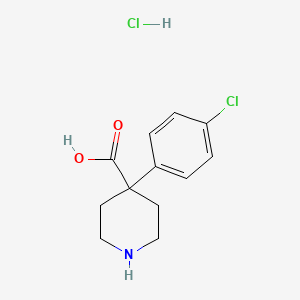
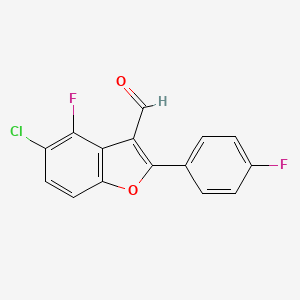
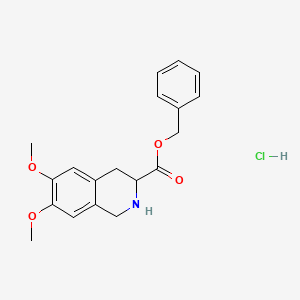
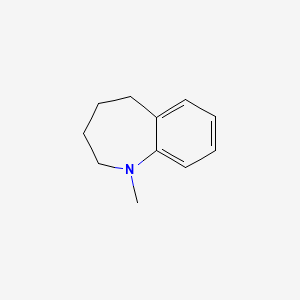

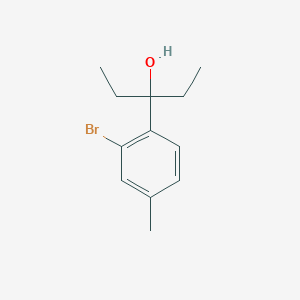

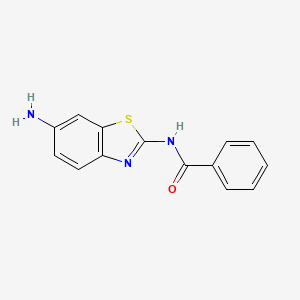
![3-Chloro-6-[(prop-2-en-1-yl)sulfanyl]pyridazine](/img/structure/B8727983.png)
